6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid
Overview
Description
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom, two fluorine atoms, and a carboxylic acid group attached to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling, in which similar compounds are used, is a key process in the synthesis of a wide variety of organic compounds .
Result of Action
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under standard environmental conditions.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are key regulators of cell signaling pathways. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can lead to either inhibition or activation of the target biomolecule. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can exhibit significant biological activity, including potential toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to various metabolites. These metabolic transformations can influence the biological activity and toxicity of this compound. Additionally, this compound can affect metabolic flux and metabolite levels in cells, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. For instance, this compound can be transported into cells via organic anion transporters, which play a crucial role in its cellular distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid typically involves the bromination of 2-(difluoromethyl)pyridine-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydride.
Oxidation Reactions: The carboxylic acid group can undergo oxidation to form corresponding carboxylate salts or esters. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydride, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, borane.
Major Products:
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylate salts, esters.
Reduction: Alcohol derivatives.
Scientific Research Applications
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-Bromo-6-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
Comparison: 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSNKLIXBHLKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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